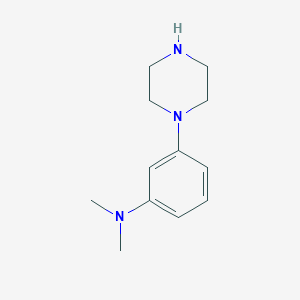

N,N-Dimethyl-3-(piperazin-1-yl)aniline

Descripción

N,N-Dimethyl-3-(piperazin-1-yl)aniline is a tertiary aniline derivative featuring a dimethylamino group and a piperazine ring attached to the meta position of the benzene core. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its piperazine moiety enhances solubility and provides a site for further functionalization, while the dimethylamino group influences electronic properties, affecting reactivity in cross-coupling or catalytic reactions .

Propiedades

Fórmula molecular |

C12H19N3 |

|---|---|

Peso molecular |

205.30 g/mol |

Nombre IUPAC |

N,N-dimethyl-3-piperazin-1-ylaniline |

InChI |

InChI=1S/C12H19N3/c1-14(2)11-4-3-5-12(10-11)15-8-6-13-7-9-15/h3-5,10,13H,6-9H2,1-2H3 |

Clave InChI |

XDTCKASXTIMKBV-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=CC=CC(=C1)N2CCNCC2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Core

Piperazine and Sulfonamide Derivatives

Compounds such as 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f) and 5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline (9j) share the piperazine-aniline backbone but differ in substituents:

- Nitro Group Position : The nitro group in N,N-Dimethyl-3-(piperazin-1-yl)aniline is absent, whereas compounds like 9f and 9j feature nitro groups at the ortho position, which significantly alter electronic properties and reactivity .

- Sulfonamide Modifications : The sulfonyl group in 9f (phenylsulfonyl) versus 9j (4-fluorophenylsulfonyl) impacts lipophilicity and binding affinity. For example, 9j has a higher molecular weight (472.1 g/mol) compared to 9f (454.1 g/mol), influencing solubility and biological activity .

Table 1: Key Properties of Piperazine-Aniline Derivatives

| Compound | Molecular Weight (g/mol) | Purity (%) | LCMS Retention Time (min) | Key Substituents |

|---|---|---|---|---|

| N,N-Dimethyl-3-(piperazin-1-yl)aniline | ~248.3* | N/A | N/A | -N(CH₃)₂, -piperazine (meta) |

| 9f | 454.1 | >98 | 2.289 | -NO₂, -PhSO₂, -pyridin-3-ylmethyl |

| 9j | 472.1 | 31 | 2.326 | -NO₂, -4-F-PhSO₂, -pyridin-3-ylmethyl |

Trifluoromethyl and Thioether Analogues

- N,N-Dimethyl-3-(trifluoromethyl)aniline (1ak) : The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, enhancing stability in Pd-catalyzed C–H olefination reactions. Kinetic isotope effect (KIE) studies show distinct reactivity compared to piperazine-containing analogues, with ligand-dependent pathways .

- N,N-Dimethyl-3-(phenylthio)aniline : The phenylthio group (-SPh) increases molecular weight (228.06 g/mol) and alters GC retention times (14.67 min), suggesting higher hydrophobicity than the piperazine analogue .

Spectroscopic and Physical Properties

- NMR Shifts : The piperazine ring in N,N-Dimethyl-3-(piperazin-1-yl)aniline causes distinct ¹H NMR signals (e.g., piperazine protons at δ ~2.5–3.5 ppm), whereas trifluoromethyl or ethynyl substituents induce upfield/downfield shifts in aromatic protons .

- Stability : The CF₃ group in 1ak enhances thermal stability, while nitro-containing analogues (e.g., 9f) may exhibit sensitivity to reducing conditions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.